Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide
Brand Name: Vulcanchem
CAS No.: 63815-99-6
VCID: VC18459951
InChI: InChI=1S/C12H16NO2S.BrH/c1-8-6-10-12(7-11(8)15-3)16-9(2)13(10)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1
SMILES:
Molecular Formula: C12H16BrNO2S
Molecular Weight: 318.23 g/mol

Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide

CAS No.: 63815-99-6

Cat. No.: VC18459951

Molecular Formula: C12H16BrNO2S

Molecular Weight: 318.23 g/mol

* For research use only. Not for human or veterinary use.

Benzothiazolium, 3-(2-hydroxyethyl)-6-methoxy-2,5-dimethyl-, bromide - 63815-99-6

Specification

CAS No. 63815-99-6
Molecular Formula C12H16BrNO2S
Molecular Weight 318.23 g/mol
IUPAC Name 2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol;bromide
Standard InChI InChI=1S/C12H16NO2S.BrH/c1-8-6-10-12(7-11(8)15-3)16-9(2)13(10)4-5-14;/h6-7,14H,4-5H2,1-3H3;1H/q+1;/p-1
Standard InChI Key OCVYRSMBENZCER-UHFFFAOYSA-M
Canonical SMILES CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-]

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a benzothiazole ring system substituted at the 3-position with a 2-hydroxyethyl group, at the 6-position with a methoxy group, and at the 2- and 5-positions with methyl groups. The bromide ion serves as the counterion, stabilizing the positively charged benzothiazolium core. The IUPAC name, 2-(6-methoxy-2,5-dimethyl-1,3-benzothiazol-3-ium-3-yl)ethanol bromide, reflects this substitution pattern .

Key structural features include:

  • Benzothiazole core: A fused bicyclic system comprising a benzene ring and a thiazole ring.

  • Hydroxyethyl group: Introduces polarity and potential hydrogen-bonding capabilities.

  • Methoxy and methyl groups: Electron-donating substituents that influence electronic distribution and reactivity.

The canonical SMILES representation is:
CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-]\text{CC1=CC2=C(C=C1OC)SC(=[N+]2CCO)C.[Br-]} .

Physicochemical Properties

PropertyValue
Molecular FormulaC12H16BrNO2S\text{C}_{12}\text{H}_{16}\text{BrNO}_{2}\text{S}
Molecular Weight318.23 g/mol
CAS Number63815-99-6
SolubilityLikely soluble in polar solvents (e.g., water, DMSO) due to ionic nature

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of benzothiazolium derivatives generally involves quaternization of benzothiazole precursors with alkylating agents. For this compound, the likely route is:

  • Preparation of the benzothiazole precursor: 6-methoxy-2,5-dimethylbenzothiazole.

  • Quaternization: Reaction with 2-bromoethanol in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) to introduce the hydroxyethyl group .

A representative procedure, adapted from similar benzothiazolium syntheses , involves:

  • Dissolving the benzothiazole precursor in acetonitrile.

  • Adding 2-bromoethanol dropwise under reflux conditions.

  • Purifying the product via column chromatography after solvent evaporation.

Industrial Availability

Suppliers such as VulcanChem and PubChem list this compound as a research-grade material, emphasizing its use in chemical synthesis rather than large-scale industrial applications .

Reactivity and Chemical Applications

Cycloaddition Reactions

Benzothiazolium salts are renowned for participating in base-promoted [3+2] cycloadditions, forming fused heterocyclic systems. For example, reactions with electron-deficient alkynes yield pyrrolo[1,2-a]benzothiazole derivatives, which are valuable in medicinal chemistry. The electron-withdrawing benzothiazolium core enhances the reactivity of adjacent positions, facilitating nucleophilic attacks.

Role in Organic Synthesis

The compound’s structure enables its use as:

  • A cationic template for constructing larger molecular architectures.

  • A ligand precursor in coordination chemistry due to the sulfur and nitrogen donor atoms.

Crystallographic and Spectroscopic Insights

Spectroscopic Characterization

  • NMR: Expected signals include a singlet for the methoxy group (δ3.8ppm\delta \sim 3.8 \, \text{ppm}) and multiplets for aromatic protons.

  • Mass Spectrometry: A molecular ion peak at m/z=318.23m/z = 318.23 confirms the molecular weight .

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